2-methyl-1H-pyrrolo[3,2-b]pyridine 2-methyl-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 73177-35-2
VCID: VC21122432
InChI: InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h2-5,10H,1H3
SMILES: CC1=CC2=C(N1)C=CC=N2
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol

2-methyl-1H-pyrrolo[3,2-b]pyridine

CAS No.: 73177-35-2

Cat. No.: VC21122432

Molecular Formula: C8H8N2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-1H-pyrrolo[3,2-b]pyridine - 73177-35-2

CAS No. 73177-35-2
Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
IUPAC Name 2-methyl-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h2-5,10H,1H3
Standard InChI Key FTDBLXOLABKXNQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(N1)C=CC=N2
Canonical SMILES CC1=CC2=C(N1)C=CC=N2

Basic Information and Identification

2-Methyl-1H-pyrrolo[3,2-b]pyridine is a small molecule with distinct structural features that make it valuable in medicinal chemistry research. The compound is identified through several standard identifiers that facilitate its recognition across chemical databases and literature.

Basic Identifiers

The compound can be unambiguously identified using the following information:

ParameterValue
Common Name2-Methyl-1H-pyrrolo[3,2-b]pyridine
CAS Registry Number73177-35-2
Molecular FormulaC8H8N2
Molecular Weight132.166 g/mol
Synonyms2-Methyl-4-azaindole; 2-Methyl-1H-pyrrolo[3,2-b]pyridin
PubChem CID11586310
SMILES NotationCC1=CC2=C(N1)C=CC=N2
InChI KeyFTDBLXOLABKXNQ-UHFFFAOYSA-N

The compound possesses a bicyclic structure with nitrogen atoms in both rings, which contributes to its chemical behavior and reactivity patterns .

Physical and Chemical Properties

Physical State and Appearance

2-Methyl-1H-pyrrolo[3,2-b]pyridine typically appears as a crystalline solid at room temperature. When purified, it presents as pale-brown to off-white crystals .

Thermodynamic Properties

The compound exhibits the following thermodynamic properties:

PropertyValueReference
Melting Point193-194°C
Boiling Point282.8±20.0°C (Predicted)
Flash Point126.04°C
Density1.186±0.06 g/cm³ (Predicted)

These thermodynamic parameters are crucial for determining appropriate handling conditions and potential applications in various chemical processes .

Solubility Characteristics

The compound shows reasonable solubility in common organic solvents including:

  • Ethanol

  • Dichloromethane

  • N,N-dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

This solubility profile facilitates its use in various synthetic methodologies and biological assays .

Structural Features and Chemical Reactivity

2-Methyl-1H-pyrrolo[3,2-b]pyridine possesses distinctive structural characteristics that influence its chemical behavior.

Molecular Structure

The compound consists of a fused bicyclic system containing a pyrrole ring and a pyridine ring. The methyl group is positioned at the 2-position of the pyrrole component. The nitrogen in the pyrrole ring (position 1) is typically the most reactive site for substitution reactions .

Reactivity Profile

The reactivity of 2-methyl-1H-pyrrolo[3,2-b]pyridine is dominated by:

  • The acidic N-H proton of the pyrrole ring that readily undergoes N-alkylation

  • Electrophilic aromatic substitution reactions, primarily at positions 3 and 5

  • Base-catalyzed reactions at the methyl group due to its relative acidity

This reactivity pattern makes it valuable as a synthetic intermediate for more complex structures .

Synthesis Methods

Various synthetic routes have been developed to prepare 2-methyl-1H-pyrrolo[3,2-b]pyridine, with several well-documented methods in the literature.

From 2-Chloropyridin-3-amine

One of the most common synthetic approaches involves a multi-step sequence starting from 2-chloropyridin-3-amine:

  • Formation of ethyl 2-chloropyridin-3-yl carbamate

  • Coupling with tributyl(prop-1-ynyl)stannane using Pd(Ph3P)4 catalyst

  • Cyclization under basic conditions

The reaction sequence yields 2-methyl-1H-pyrrolo[3,2-b]pyridine with a yield of approximately 87% .

Base-Catalyzed Cyclization Method

An alternative synthetic method employs base-catalyzed cyclization:

BaseSolventTemperatureReaction TimeYield
Potassium tert-butoxideDMF20°C4 hoursModerate
Sodium ethoxide (21% solution)EthanolReflux1.5 hoursHigh
Potassium hydroxideDMSO20°C12 hours44%

The sodium ethoxide method appears to be particularly effective, providing the target compound as pale-brown crystals with good yield .

From Ethyl 2-(prop-1-ynyl)pyridin-3-ylcarbamate

This approach involves:

  • Treatment of ethyl 2-(prop-1-ynyl)pyridin-3-ylcarbamate with sodium hydroxide

  • Heating in ethanol at 80°C for 1.5 hours

  • Extraction and purification to yield 2-methyl-1H-pyrrolo[3,2-b]pyridine

This method provides the target compound with excellent yield (87%) and high purity .

Analytical Characterization

Spectroscopic Data

NMR spectroscopy provides definitive structural confirmation of 2-methyl-1H-pyrrolo[3,2-b]pyridine:

1H NMR Data (CDCl3)

Signal (ppm)MultiplicityIntegrationAssignment
8.39dd1HPyridine C-H
8.22br s1HN-H
7.55d1HAromatic C-H
7.02dd1HAromatic C-H
6.44s1HAromatic C-H
2.51s3HCH3

The characteristic methyl singlet at 2.51 ppm and the N-H signal at 8.22 ppm are diagnostic features in the 1H NMR spectrum .

Mass Spectrometry

Mass spectrometric analysis shows a molecular ion peak at m/z 133 (M+1), consistent with the molecular formula C8H8N2 .

Applications and Research Significance

Pharmaceutical Applications

2-Methyl-1H-pyrrolo[3,2-b]pyridine serves as an important scaffold in medicinal chemistry for the development of bioactive compounds:

  • As a building block for acetyl-CoA carboxylase (ACC) inhibitors

  • In the synthesis of enzyme inhibitors, particularly in cancer research

  • As a precursor for compounds with potential anti-inflammatory activities

Synthetic Utility

The compound serves as a versatile intermediate in the preparation of more complex molecules:

  • N-functionalization to produce derivatives such as 1-(4-chlorobenzyl)-2-methyl-1H-pyrrolo[3,2-b]pyridine

  • Halogenation to form compounds like 5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine

  • Carboxylation to form esters and amides with enhanced biological activities

Structure-Activity Relationship Studies

Related Derivatives

Several structurally related derivatives of 2-methyl-1H-pyrrolo[3,2-b]pyridine have been synthesized and characterized:

Halogenated Derivatives

CompoundCAS NumberMolecular WeightBoiling Point
5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine860362-49-8166.61313.6±37.0°C (Predicted)
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine1190319-51-7211.06320.6±37.0°C

These halogenated derivatives exhibit modified physical properties and reactivity compared to the parent compound .

Carboxylic Acid Derivatives

Compounds such as 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS: 17288-35-6) and its methyl ester (CAS: 394223-19-9) represent important functionalized derivatives with enhanced reactivity and biological profiles .

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